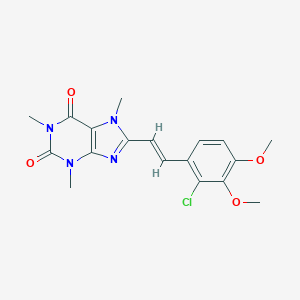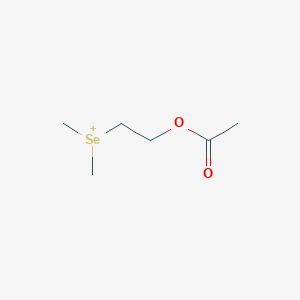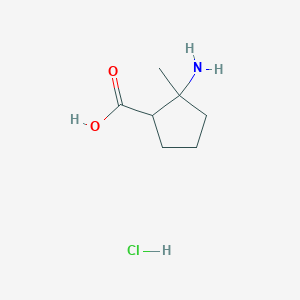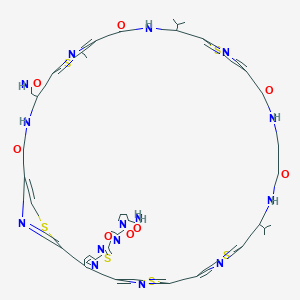![molecular formula C21H17ClN4O2S B234581 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, also known as CBS-116, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cancer cell growth, neuroinflammation, and immune function. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth. In neurology, this compound has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. In immunology, this compound has been shown to reduce the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells.
実験室実験の利点と制限
One advantage of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide for lab experiments is its broad applicability across various scientific research fields. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the identification of specific cellular targets and pathways affected by this compound, which can lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its broad applicability across various research fields, relatively low toxicity, and ability to inhibit enzymes and signaling pathways make it a promising candidate for further study. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the synthesis of 2-(phenylsulfanyl)acetic acid, which is then coupled with 2-amino-5-chlorobenzotriazole to form this compound.
科学的研究の応用
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been shown to reduce neuroinflammation and oxidative stress. In immunology, this compound has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
特性
分子式 |
C21H17ClN4O2S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-20-10-8-15(12-17(20)22)26-24-18-9-7-14(11-19(18)25-26)23-21(27)13-29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,27) |
InChIキー |
XJEPMOPKZGKJNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
正規SMILES |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)



![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)




![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
